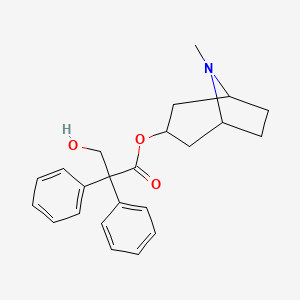
1,1'-Dipentyl-4,4'-bipyridin-1-ium diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound is characterized by its unique structure, which includes two pyridine rings connected by a central carbon atom, with pentyl groups attached to the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with pentyl halides under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction. The resulting product is then treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: It can also be reduced, making it a versatile compound in electrochemical applications.
Substitution: The pentyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated solvents and bases like sodium hydroxide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridinium cations, while reduction can produce bipyridine derivatives.
Aplicaciones Científicas De Investigación
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator and in the synthesis of other complex molecules.
Biology: The compound’s electrochemical properties make it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of electrochromic devices and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a valuable tool in electrochemical studies. Its molecular targets include various enzymes and proteins involved in redox processes, and it can influence pathways related to oxidative stress and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Diethyl-4,4’-bipyridinium diperchlorate: Similar in structure but with ethyl groups instead of pentyl groups.
1,1’-Dioctadecyl-4,4’-bipyridinium diperchlorate: Contains longer alkyl chains, leading to different physical properties.
1,1’-Dimethyl-4,4’-bipyridinium diperchlorate: Smaller alkyl groups result in different reactivity and applications.
Uniqueness
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific alkyl chain length, which provides a balance between solubility and electrochemical properties. This makes it particularly useful in applications where both properties are crucial.
Propiedades
Número CAS |
36305-50-7 |
|---|---|
Fórmula molecular |
C20H30Cl2N2O8 |
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C20H30N2.2ClHO4/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;2*2-1(3,4)5/h9-12,15-18H,3-8,13-14H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clave InChI |
KQXNFGXDRNCRTD-UHFFFAOYSA-L |
SMILES canónico |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


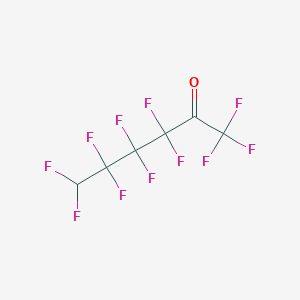
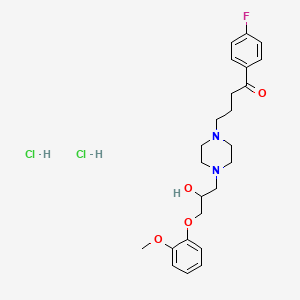
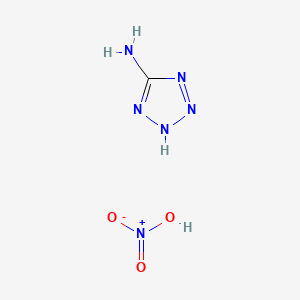
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
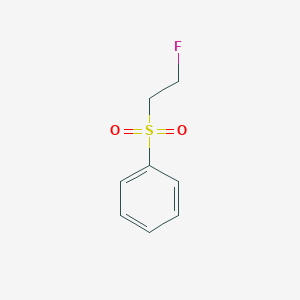
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)
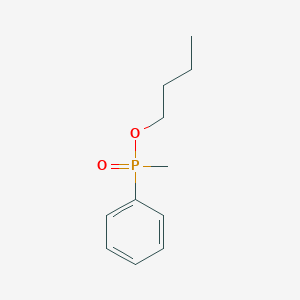
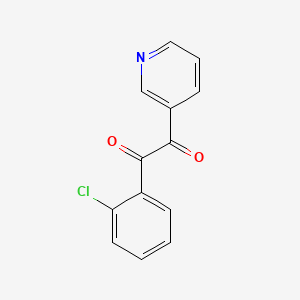

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)

